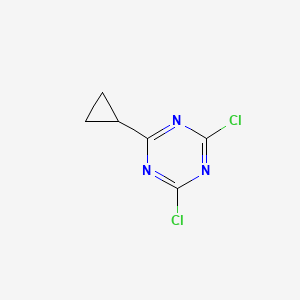

2,4-Dichloro-6-cyclopropyl-1,3,5-triazine

描述

2,4-Dichloro-6-cyclopropyl-1,3,5-triazine is a type of 1,3,5-triazine derivative . It is a solid compound .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, including 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine, often involves the use of cyanuric chloride. This process includes sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . A mechanochemical synthesis of amides from carboxylic acids has been developed through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine .Molecular Structure Analysis

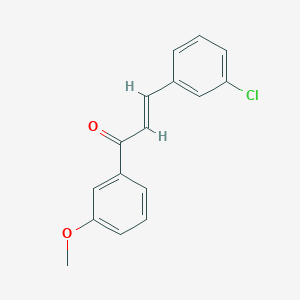

The molecular structure of 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine is represented by the linear formula C6H5N3Cl2 .Chemical Reactions Analysis

The chemical reactivity profile of 1,3,5-triazine compounds, including 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine, can be optimized by computational methods . The thermolysis of 2,4,6-triazido-1,3,5-triazine and its products were studied by DSC, mass spectrometry, IR spectroscopy, and electron microscopy .Physical And Chemical Properties Analysis

2,4-Dichloro-6-cyclopropyl-1,3,5-triazine is a solid compound . The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds can be optimized by computational methods .科学研究应用

Chemical Research

“2,4-Dichloro-6-cyclopropyl-1,3,5-triazine” is a unique chemical compound that is used in various chemical research applications . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis of Tri-substituted-1,3,5-Triazines

This compound is a derivative of 1,3,5-triazines, which are well known for their applications in different fields . They are used in the synthesis of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Production of Herbicides and Polymer Photostabilisers

1,3,5-Triazines, the class of compounds to which “2,4-Dichloro-6-cyclopropyl-1,3,5-triazine” belongs, are used in the production of herbicides and polymer photostabilisers .

Medical Research

Some 1,3,5-triazines display important biological properties . For example, hexamethylmelamine and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung breast and ovarian cancer, respectively .

Chiral Stationary Phases

Other applications of the 1,3,5-triazine derivatives are as chiral stationary phases . For example, the chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

Preparation of Luminescent, Optical Switches and Tri-radical Cation Species

1,3,5-Triazine compounds of general structure are used for the preparation of luminescent, optical switches and tri-radical cation species .

作用机制

Target of Action

Triazine compounds are known to have a wide range of applications, including as herbicides and polymer photostabilisers .

Mode of Action

Triazine compounds are generally known to undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .

Biochemical Pathways

Some 1,3,5-triazines are known to display important biological properties, including antitumor properties .

Result of Action

Some 1,3,5-triazines are known to have antitumor properties and are used clinically to treat lung, breast, and ovarian cancer .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

安全和危害

The safety information for 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine indicates that it is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Sens. 1. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

While specific future directions for 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine are not mentioned in the search results, there is ongoing research into the synthesis and applications of 1,3,5-triazine derivatives . For example, a rapid, facile, and efficient mechanochemical synthesis of amides from carboxylic acids has been developed .

属性

IUPAC Name |

2,4-dichloro-6-cyclopropyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3/c7-5-9-4(3-1-2-3)10-6(8)11-5/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYYBHZFUCSINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-cyclopropyl-1,3,5-triazine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B3104444.png)

![3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B3104450.png)

![4-[2-(4-Fluorophenyl)ethyl]piperidine](/img/structure/B3104524.png)